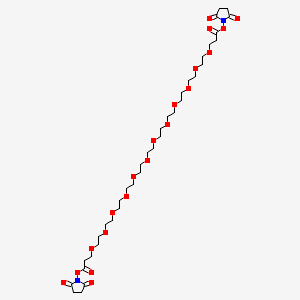

Bis-PEG12-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C36H60N2O20 |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C36H60N2O20/c39-31-1-2-32(40)37(31)57-35(43)5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-36(44)58-38-33(41)3-4-34(38)42/h1-30H2 |

InChI Key |

ZLKOMOFBMCZXDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG12-NHS Ester: A Homobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and proteomics.[1][2] This molecule features a polyethylene glycol (PEG) spacer of 12 repeating ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[3] The PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugate, mitigates aggregation, and can reduce the immunogenicity of the labeled molecule.[4][5] The NHS esters are highly reactive towards primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine residues, forming stable amide bonds. This reactivity makes this compound an invaluable tool for covalently linking amine-containing molecules.

Core Properties and Specifications

A comprehensive summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C36H60N2O20 | |

| Molecular Weight | 840.9 g/mol | |

| Purity | Typically ≥97% | |

| Spacer Arm Length | Approximately 50.1 Å (based on similar PEG13 structures) | |

| Reactivity | Primary amines (-NH2) at pH 7-9 | |

| Storage Conditions | -20°C with desiccant |

Reaction Mechanism and Workflow

The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction mechanism of this compound with primary amines.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: Soluble Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins in solution.

Materials:

-

This compound

-

Protein of interest

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, bicarbonate, borate) at pH 7-9.

-

Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M Glycine.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Desalting columns or dialysis equipment.

Procedure:

-

Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1-10 mg/mL.

-

Crosslinker Stock Solution: Immediately before use, prepare a 10-250 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

References

- 1. PEGylation strategies for enhanced nanoparticle delivery to tumor associated immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Bis-PEG-NHS | AxisPharm [axispharm.com]

An In-depth Technical Guide to Bis-PEG12-NHS Ester Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Bis-PEG12-NHS ester, a homobifunctional crosslinking agent. This reagent is instrumental in the covalent conjugation of biomolecules, offering enhanced solubility, stability, and pharmacokinetic properties to the resulting conjugates, making it a valuable tool in drug development and proteomics research.

Core Mechanism of Action

This compound is a chemical crosslinker composed of two N-hydroxysuccinimide (NHS) ester reactive groups connected by a 12-unit polyethylene glycol (PEG) spacer.[1][2][3] The fundamental mechanism of action relies on the reaction of the NHS esters with primary amines (-NH₂) present on target biomolecules, such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[4][5]

The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct. The bifunctional nature of this compound allows for the crosslinking of two different amine-containing molecules or the intramolecular crosslinking of a single molecule.

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, where water molecules react with the ester group, rendering it inactive for conjugation. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.

Key Reaction Parameters

| Parameter | Optimal Range/Condition | Rationale |

| pH | 7.2 - 8.5 | Balances the need for deprotonated primary amines (nucleophilic) and minimizes the rate of NHS ester hydrolysis. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used to slow down the reaction and hydrolysis for more control. |

| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. |

| Molar Excess of Crosslinker | 10- to 50-fold molar excess over the protein | Ensures sufficient crosslinker is available to achieve the desired degree of conjugation, compensating for hydrolysis. |

The Role of the PEG12 Spacer

The polyethylene glycol (PEG) spacer in this compound imparts several advantageous properties to the crosslinker and the resulting conjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of both the crosslinker and the final bioconjugate. This is particularly beneficial when working with hydrophobic molecules.

-

Improved Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and can reduce aggregation.

-

Reduced Immunogenicity: The PEG chain can shield antigenic sites on the biomolecule, potentially reducing its immunogenicity.

-

Prolonged Circulation Half-Life: In drug delivery applications, the increased hydrodynamic volume conferred by the PEG linker can reduce renal clearance, leading to a longer circulation half-life of the therapeutic molecule.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protein-Protein Crosslinking

This protocol describes a general procedure for crosslinking two proteins.

Materials:

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Prepare a solution containing both Protein A and Protein B at a desired molar ratio in an amine-free buffer. A typical protein concentration is 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.

-

Purification: Purify the crosslinked conjugate from excess crosslinker and unreacted proteins using a size-exclusion chromatography (SEC) column.

Antibody-Drug Conjugation (ADC) - A Conceptual Protocol

This protocol outlines the conceptual steps for conjugating a small molecule drug containing a primary amine to an antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer

-

Amine-containing small molecule drug

-

This compound

-

Anhydrous DMSO or DMF

-

Purification system (e.g., SEC or affinity chromatography)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.

-

"Activation" of the Drug (Conceptual Step): In this homobifunctional crosslinking scenario, one NHS ester of Bis-PEG12-NHS would first react with the amine-containing drug. This would be a separate reaction to form a Drug-PEG12-NHS ester intermediate. This step requires careful control of stoichiometry to favor mono-substitution.

-

Conjugation to Antibody: The purified Drug-PEG12-NHS ester intermediate is then added to the antibody solution. The reaction conditions (pH, temperature, time) would be similar to the general protein-protein crosslinking protocol.

-

Purification: The resulting ADC is purified to remove any unreacted drug-linker and unconjugated antibody.

Characterization of Crosslinked Products

Several analytical techniques can be employed to confirm and quantify the extent of crosslinking.

| Analytical Technique | Purpose |

| SDS-PAGE | To visualize the formation of higher molecular weight crosslinked products compared to the individual un-crosslinked proteins. |

| Size-Exclusion Chromatography (SEC) | To separate crosslinked conjugates from unreacted molecules and to assess the size and homogeneity of the product. |

| Mass Spectrometry (MS) | To determine the precise molecular weight of the conjugate, thereby confirming the number of crosslinker molecules attached (degree of modification). |

| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein and, if the crosslinked molecule has a unique absorbance, to help quantify the degree of labeling. |

Visualizing Mechanisms and Workflows

Reaction Mechanism

References

A Technical Guide to the Solubility and Hydrophilicity of PEGylated NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of PEGylated N-hydroxysuccinimide (NHS) esters, focusing on their solubility and hydrophilicity. These characteristics are paramount to their successful application in bioconjugation, drug delivery, and surface modification. This document offers quantitative data, detailed experimental protocols, and visual workflows to aid researchers in optimizing their use.

Core Concepts: The Dual Nature of PEGylated NHS Esters

PEGylated NHS esters are bifunctional molecules that leverage the distinct properties of a polyethylene glycol (PEG) polymer chain and a reactive N-hydroxysuccinimide ester group.

-

The PEG Component: Conferring Hydrophilicity and Solubility The PEG chain is characterized by its high hydrophilicity, biocompatibility, and solubility.[] This polymer forms a hydration layer in aqueous environments, which is crucial for its biological applications. This layer sterically hinders the approach of other molecules, thereby reducing non-specific protein adsorption and minimizing immunogenicity.[][] The PEG component is the primary determinant of the overall solubility and hydrodynamic radius of the conjugate, which can enhance the stability and circulation half-life of therapeutic molecules.[]

-

The NHS Ester Group: Amine-Reactive Functionality The NHS ester is a highly reactive functional group that readily couples with primary amines (-NH₂) on biomolecules, such as the N-terminus of proteins or the ε-amino group of lysine residues.[3] This reaction, which occurs efficiently in a pH range of 7 to 9, forms a stable and irreversible amide bond, making NHS esters a workhorse for bioconjugation.

Solubility Profile

A critical aspect of working with PEG-NHS esters is understanding their solubility characteristics. While the PEG chain imparts hydrophilicity, many PEG-NHS ester reagents are not directly soluble in aqueous buffers.

-

Solvent Compatibility : Most PEG-NHS esters must first be dissolved in a water-miscible, anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Aqueous Dilution : Once dissolved, this stock solution can be added to the aqueous reaction buffer containing the target molecule. It is crucial that the final concentration of the organic solvent in the reaction mixture remains low (typically below 10%) to prevent denaturation or precipitation of proteins.

-

Factors Influencing Aqueous Solubility : The solubility of the entire molecule in aqueous media can be affected by the length of the PEG chain (longer chains increase solubility) and the salt concentration of the buffer. Some specific formulations, like Mal-(PEG)n-NHS Ester, may have limited solubility in buffers with high salt concentrations (>50mM).

Key Factors Influencing Stability and Reactivity

The utility of PEG-NHS esters is governed by the balance between their reactivity towards amines and their susceptibility to hydrolysis.

The Critical Role of pH

The pH of the reaction buffer is the most significant factor influencing the outcome of a PEGylation reaction. The NHS ester group's stability is inversely proportional to the pH.

-

Amine Reaction : The reaction with primary amines is efficient at a neutral to slightly basic pH (7.0-9.0). The optimal range is often cited as pH 8.3-8.5, where primary amines are sufficiently deprotonated to act as effective nucleophiles.

-

Hydrolysis : The NHS ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive. The rate of this hydrolysis increases dramatically with rising pH. At pH 7.4, the hydrolysis half-life of a branched PEG-NHS can exceed 120 minutes, whereas at pH 9.0, it can be less than 9 minutes. This rapid hydrolysis at higher pH means the conjugation reaction must also proceed quickly to be efficient.

Moisture Sensitivity

PEG-NHS esters are highly sensitive to moisture. Exposure to humidity can lead to premature hydrolysis of the NHS ester, rendering the reagent non-reactive.

Handling and Storage Recommendations :

-

Store reagents at -20°C under desiccated conditions.

-

Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation on the cold product.

-

PEG-NHS ester solutions should be prepared immediately before use. Stock solutions should not be prepared for storage due to the rapid hydrolysis of the NHS-ester moiety.

Buffer Composition

The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate are recommended.

Quantitative Data on PEG-NHS Ester Stability

The stability of the NHS ester is dependent on its specific chemical structure and the pH of the environment. The following tables summarize quantitative data on the hydrolysis rates of various PEG-NHS esters.

Table 1: Hydrolysis Half-lives of Various PEG-NHS Ester Linkers (Data measured at pH 8.0 and 25°C)

| PEG NHS Ester Linker | Symbol | Half-life (minutes) |

| PEG-Succinimidyl Valerate | SVA | 33.6 |

| PEG-Succinimidyl Butanoate | SBA | 23.3 |

| PEG-Succinimidyl Carbonate | SC | 20.4 |

| PEG-Succinimidyl Glutarate | SG | 17.6 |

| PEG-Succinimidyl Propionate | SPA | 16.5 |

| PEG-Succinimidyl Succinate | SS | 9.8 |

| mPEG2-NHS | - | 4.9 |

| PEG-Succinimidyl Succinamide | SSA | 3.2 |

| PEG-Succinimidyl Carboxymethylated | SCM | 0.75 |

Table 2: Effect of pH on Hydrolysis and Amidation Half-lives for Porphyrin-NHS Esters (Data for 1.0 mM Porphyrin-NHS ester with 2.0 mM H₂N-PEG₄-Me at room temperature)

| Compound | pH | Hydrolysis t₁/₂ (min) | Amidation t₁/₂ (min) |

| P3-NHS | 8.0 | 210 | 80 |

| 8.5 | 180 | 20 | |

| 9.0 | 125 | 10 | |

| P4-NHS | 8.0 | 190 | 25 |

| 8.5 | 130 | 10 | |

| 9.0 | 110 | 5 |

Visualizing Key Processes and Workflows

Experimental Protocols

Protocol for Labeling Proteins with PEG-NHS Ester

This protocol provides a general procedure for the conjugation of a PEG-NHS ester to a protein, such as an antibody.

-

Materials Required :

-

Protein sample (1-10 mg/mL)

-

Amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

PEG-NHS Ester Reagent

-

Anhydrous, water-miscible organic solvent (DMSO or DMF)

-

Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

-

-

Procedure :

-

Protein Preparation : If the protein is in a buffer containing primary amines, exchange it into the amine-free buffer via dialysis or desalting column.

-

Calculate Reagent Quantity : Determine the amount of PEG-NHS ester needed. A 20- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

-

Reagent Preparation : Equilibrate the vial of PEG-NHS ester to room temperature before opening. Immediately before use, dissolve the calculated amount in a small volume of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation : While gently stirring, add the calculated volume of the PEG-NHS ester solution to the protein solution. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.

-

Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching : (Optional) To stop the reaction, add a small volume of quenching buffer to react with and consume any remaining unreacted PEG-NHS ester.

-

Purification : Remove excess, unreacted, and hydrolyzed PEG-NHS ester from the PEGylated protein conjugate using dialysis, diafiltration, or size-exclusion chromatography.

-

Storage : Store the purified PEGylated protein under conditions suitable for the unmodified protein.

-

Protocol for Modifying Amine-Containing Small Molecules

This protocol is for modifying small molecules in an organic environment.

-

Procedure :

-

Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO).

-

Add a suitable base (e.g., triethylamine (TEA), DIPEA) to the solution.

-

Add the PEG-NHS ester to the reaction mixture, typically at a 1:1 or 2:1 molar ratio relative to the small molecule.

-

Stir the reaction mixture for 3-24 hours at room temperature.

-

Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC.

-

Upon completion, the product can be isolated using standard organic synthesis workup and purification techniques (e.g., column chromatography).

-

Method for Determining NHS-Ester Hydrolysis Rate

The rate of hydrolysis can be determined by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which has a strong UV absorbance at approximately 260 nm.

-

Procedure :

-

Prepare a buffer solution at the desired pH (e.g., 20 mM sodium phosphate at pH 7.0, 8.0, etc.).

-

Dissolve a known concentration of the PEG-NHS ester in the buffer.

-

Incubate the solution at a constant temperature (e.g., 25°C).

-

At various time points, measure the absorbance of the solution at 260 nm using a spectrophotometer.

-

The increase in absorbance over time corresponds to the release of NHS, allowing for the calculation of the hydrolysis rate and half-life.

-

Conclusion

The successful application of PEGylated NHS esters in research and drug development hinges on a thorough understanding of their solubility and the delicate balance between amine reactivity and hydrolysis. These reagents are generally soluble in organic solvents like DMSO and DMF and can be diluted into aqueous systems for conjugation. However, their utility is critically governed by pH, which dictates the rate of both the desired amidation reaction and the competing hydrolysis reaction. By carefully controlling reaction conditions—particularly pH, buffer composition, and moisture exposure—and following robust experimental protocols, researchers can effectively harness the properties of PEG-NHS esters to enhance the solubility, stability, and therapeutic potential of a wide range of molecules.

References

The Versatility of Bis-PEG12-NHS Ester in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Bis-PEG12-NHS ester, a homobifunctional crosslinking agent, in the field of bioconjugation. We will delve into its role in creating antibody-drug conjugates (ADCs), PEGylating proteins, and developing targeted drug delivery systems, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a chemical compound featuring a 12-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1][2] This structure allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and other biomolecules.[1][3] The NHS esters react with primary amines at a pH range of 7-9 to form stable amide bonds.[4] The PEG spacer enhances the aqueous solubility of the resulting bioconjugate.

The key features of this compound include:

-

Homobifunctionality: The two identical NHS ester groups enable the crosslinking of two amine-containing molecules.

-

PEG Spacer: The 12-unit PEG chain increases the solubility and stability of the resulting conjugate and can reduce the immunogenicity of the spacer itself.

-

Defined Length: Unlike traditional PEG reagents that are often a heterogeneous mixture of different chain lengths, this compound has a defined molecular weight and spacer arm length, which allows for greater precision in bioconjugation applications.

| Property | Value |

| Molecular Formula | C36H60N2O20 |

| Molecular Weight | 840.9 g/mol |

| Appearance | Colorless or Light Yellowish Liquid |

| Purity | ≥97% |

| Storage | -20°C for long-term storage, avoid light and moisture. |

Core Applications in Bioconjugation

The unique properties of this compound make it a versatile tool for a range of bioconjugation applications.

Crosslinking of Proteins and Peptides

This compound is widely used for the covalent conjugation of proteins and peptides. This can be for studying protein-protein interactions, creating fusion proteins, or stabilizing protein complexes. The reaction involves the formation of amide bonds between the NHS esters and the primary amines on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.

Development of Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound can be utilized as a linker to conjugate cytotoxic drugs to monoclonal antibodies (mAbs). The antibody component of the ADC directs the cytotoxic payload to cancer cells expressing a specific antigen, thereby minimizing off-target toxicity. The PEG component of the linker can improve the solubility and stability of the ADC.

Targeted Drug Delivery Systems

This compound can be employed to functionalize the surface of drug delivery vehicles, such as liposomes or nanoparticles, with targeting ligands like antibodies or peptides. This surface modification allows for the specific delivery of therapeutic agents to the desired site of action, enhancing therapeutic efficacy and reducing side effects.

Experimental Protocols

General Protocol for Protein-Protein Conjugation

This protocol provides a general guideline for crosslinking two different proteins using this compound. Optimal conditions may vary depending on the specific proteins.

Materials:

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve Protein A and Protein B in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

-

Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking and by other analytical techniques as needed.

Protocol for Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

-

Cells in suspension

-

Ice-cold PBS, pH 8.0

-

This compound

-

Anhydrous DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

-

Crosslinker Addition: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

-

Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.

-

Cell Lysis and Analysis: The cells can then be lysed, and the crosslinked proteins can be analyzed by techniques such as western blotting.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

Caption: Workflow for Protein-Protein Conjugation.

Caption: Formation of an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable and versatile reagent in the field of bioconjugation. Its defined structure, homobifunctional nature, and the inclusion of a PEG spacer make it well-suited for a variety of applications, from basic research in protein interactions to the development of sophisticated therapeutic agents like ADCs and targeted drug delivery systems. The provided protocols and workflows serve as a starting point for researchers to harness the potential of this powerful crosslinking agent in their own work.

References

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Bioconjugation

Amine-reactive crosslinkers are indispensable reagents in modern biological research and drug development, facilitating the stable covalent linkage of two or more biomolecules. This process, known as bioconjugation, is fundamental to a vast array of applications, from elucidating protein-protein interactions to constructing antibody-drug conjugates (ADCs) for targeted therapy.[1][2] The primary targets for these crosslinkers are the abundant primary amines (-NH2) found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[1][3] The high prevalence and surface accessibility of these amine groups make them a reliable anchor point for covalent modification.

The underlying chemistry of amine-reactive crosslinking is an electrophilic-nucleophilic interaction. The nucleophilic primary amine on a protein attacks an electrophilic group on the crosslinker, resulting in the formation of a stable covalent bond. This strategy is widely employed for:

-

Protein-Protein Interaction Studies: To capture and identify interacting protein partners.

-

Therapeutic Development: In the creation of targeted drug conjugates.

-

Immobilization of Biomolecules: For attaching proteins, antibodies, or enzymes to surfaces for assays like ELISA.

-

Labeling: To conjugate fluorescent dyes or biotin for biomolecule detection and tracking.

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on their reactive groups, the nature of their spacer arms, and their overall functionality.

Reactivity Towards Amines

The most prevalent amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

-

N-Hydroxysuccinimide (NHS) Esters: These are the most extensively used amine-reactive crosslinkers due to their high reactivity and their ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0). A notable competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH. To minimize this, reactions are typically conducted in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.

-

Imidoesters: These crosslinkers react with primary amines at an alkaline pH (typically pH 8-10) to form amidine bonds. A key characteristic of imidoesters is that they preserve the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein. However, the amidine bond formed is reversible at high pH.

Homobifunctional vs. Heterobifunctional Crosslinkers

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are ideal for one-step crosslinking of molecules with the same functional group. They are frequently used to study protein-protein interactions and to form protein polymers.

-

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, enabling sequential, two-step conjugation of molecules with different functional groups. This provides greater control over the conjugation process and reduces the formation of undesirable polymers. A common pairing is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.

Cleavable vs. Non-Cleavable Spacer Arms

-

Non-Cleavable Crosslinkers: These form a permanent, stable linkage between the conjugated molecules, which is ideal for applications where the long-term integrity of the conjugate is essential.

-

Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond, which can be broken under specific conditions (e.g., with a reducing agent). This feature is particularly useful for applications like identifying crosslinked peptides in mass spectrometry.

Quantitative Data on Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical and depends on factors such as the desired spacer arm length, solubility, and cell membrane permeability. The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.

Homobifunctional NHS Esters

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Membrane Permeability |

| DSS (Disuccinimidyl suberate) | 368.35 | 11.4 | Insoluble in water | Permeable |

| BS3 (Bis(sulfosuccinimidyl) suberate) | 572.43 | 11.4 | Soluble in water | Impermeable |

| DSG (Disuccinimidyl glutarate) | 326.26 | 7.7 | Insoluble in water | Permeable |

| BSG (Bis(sulfosuccinimidyl) glutarate) | 530.34 | 7.7 | Soluble in water | Impermeable |

| DSP (Dithiobis(succinimidyl propionate)) | 404.42 | 12.0 | Insoluble in water | Permeable |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | 608.51 | 12.0 | Soluble in water | Impermeable |

Heterobifunctional Crosslinkers (Amine-reactive end)

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive End 1 (Amine-reactive) | Reactive End 2 | Solubility |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 334.32 | 8.3 | NHS ester | Maleimide | Insoluble in water |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 436.37 | 8.3 | Sulfo-NHS ester | Maleimide | Soluble in water |

| SIA (Succinimidyl iodoacetate) | 283.04 | 1.5 | NHS ester | Iodoacetyl | Insoluble in water |

| Sulfo-SIA (Sulfosuccinimidyl iodoacetate) | 385.09 | 1.5 | Sulfo-NHS ester | Iodoacetyl | Soluble in water |

| SBAP (Succinimidyl 3-(bromoacetamido)propionate) | 334.12 | 4.8 | NHS ester | Bromoacetyl | Insoluble in water |

Experimental Protocols

The following are generalized protocols for common applications using amine-reactive crosslinkers. Optimization is often required for specific experimental systems.

Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)

This protocol is designed to identify protein-protein interactions.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

-

DSS crosslinker.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or gel filtration.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and should be equilibrated to room temperature before opening.

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify the crosslinked products.

Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol provides a general guide for creating antibody-drug conjugates (ADCs).

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

-

SMCC crosslinker.

-

Anhydrous DMSO or DMF.

-

Thiol-containing drug.

-

Desalting column.

Procedure:

-

Antibody Activation: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10-20 mM). b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.

-

Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

-

Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.

Protein Immobilization on a Surface

This protocol describes the immobilization of a protein onto an amine-reactive surface.

Materials:

-

Amine-reactive surface (e.g., NHS-ester coated plate).

-

Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

-

Blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

-

Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the surface several times with the wash buffer to remove unbound protein.

-

Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted NHS-ester groups.

-

Final Washing: Wash the surface again with the wash buffer. The surface is now ready for use in downstream applications.

Visualizations

To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

Introduction to PEGylation and Homobifunctional Crosslinkers

An in-depth technical guide on homobifunctional Poly(ethylene glycol) (PEG) crosslinkers, designed for researchers, scientists, and drug development professionals.

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a cornerstone strategy in pharmaceutical and biotechnological development.[1][2] This modification can enhance the therapeutic properties of molecules by increasing their solubility and stability, extending their circulation half-life, and reducing their immunogenicity.[3][4]

Homobifunctional PEG crosslinkers are a specific class of PEGylation reagents characterized by having two identical reactive functional groups at either end of a linear or branched PEG chain, following the general structure X-PEG-X.[5] These linkers are instrumental in creating well-defined, covalently linked conjugates. They are widely used for intramolecular crosslinking to study protein conformation, intermolecular crosslinking to form dimers or oligomers, creating hydrogels, and functionalizing nanoparticles and surfaces. The PEG spacer itself is hydrophilic, flexible, and generally non-immunogenic, which improves the solubility and reduces the potential for aggregation of the resulting conjugate.

This guide provides a comprehensive overview of the major classes of homobifunctional PEG crosslinkers, their reaction chemistries, quantitative properties, and detailed experimental protocols for their application.

Classification of Homobifunctional PEG Crosslinkers

Homobifunctional PEG linkers are categorized based on the terminal functional groups, which dictate their reactivity towards specific residues on target molecules. The primary classes include amine-reactive, thiol-reactive, and bioorthogonal "click chemistry" linkers.

Caption: Classification of homobifunctional PEG crosslinkers.

Amine-Reactive Crosslinkers

Amine-reactive linkers are the most common type, targeting primary amines (–NH₂) found on the N-terminus of proteins and the side chain of lysine residues.

NHS-Ester PEGs (NHS-PEG-NHS)

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at neutral to slightly alkaline pH (7.0-8.5), forming stable and irreversible amide bonds.

Caption: Reaction of NHS-PEG-NHS with primary amines.

Table 1: Quantitative Data for Amine-Reactive PEGs

| Crosslinker | Functional Group | Reactive Towards | Optimal pH | Common MW (Da) | Spacer Length (Å) |

|---|---|---|---|---|---|

| NHS-PEG-NHS | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | 7.0 - 8.5 | 1,000 - 20,000 | ~35 - ~650 |

| COOH-PEG-COOH | Carboxylic Acid | Primary Amines (-NH₂) | 4.5 - 7.5 | 1,000 - 20,000 | ~35 - ~650 |

Note: Spacer lengths are estimations; actual lengths vary with PEG conformation.

Experimental Protocol: Protein Dimerization using NHS-PEG-NHS

This protocol describes the dimerization of a generic 50 kDa protein containing surface-exposed lysines.

Materials:

-

Protein solution (e.g., 5 mg/mL in PBS)

-

NHS-PEG-NHS (MW 5,000)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

DMSO (for dissolving the crosslinker)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of NHS-PEG-NHS in anhydrous DMSO immediately before use.

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer like PBS. Buffers containing Tris or glycine will compete with the reaction.

-

Crosslinking Reaction:

-

Add a 10-fold molar excess of the NHS-PEG-NHS stock solution to the protein solution. For a 5 mg/mL solution of a 50 kDa protein (0.1 mM), this would mean adding the crosslinker to a final concentration of 1 mM.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Longer incubation or higher excess may lead to aggregation.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

Purification: Remove excess crosslinker and purify the crosslinked protein dimer from the monomer and larger aggregates using an appropriate SEC column equilibrated with a suitable storage buffer.

-

Analysis: Analyze the fractions by SDS-PAGE. The crosslinked dimer should appear at approximately twice the molecular weight of the monomer (e.g., ~100 kDa for a 50 kDa protein).

Thiol-Reactive Crosslinkers

Thiol-reactive linkers target sulfhydryl groups (–SH) on cysteine residues, which are often less abundant on protein surfaces than amines, allowing for more site-specific modifications.

Maleimide PEGs (MAL-PEG-MAL)

Maleimide groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable, covalent thioether bond. The reaction is highly specific within this pH range, with minimal cross-reactivity towards amines.

Caption: Reaction of MAL-PEG-MAL with sulfhydryl groups.

Vinyl Sulfone PEGs (VS-PEG-VS)

Vinyl sulfone groups also react with sulfhydryl groups to form a stable thioether linkage. The reaction typically requires a slightly higher pH (around 8.0-9.0) for optimal reactivity compared to maleimides.

Table 2: Quantitative Data for Thiol-Reactive PEGs

| Crosslinker | Functional Group | Reactive Towards | Optimal pH | Common MW (Da) | Spacer Length (Å) |

|---|---|---|---|---|---|

| MAL-PEG-MAL | Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | 1,000 - 20,000 | ~40 - ~650 |

| VS-PEG-VS | Vinyl Sulfone | Sulfhydryls (-SH) | 8.0 - 9.0 | 1,000 - 10,000 | ~40 - ~350 |

| HS-PEG-HS | Thiol | Sulfhydryls (-SH) | 6.5 - 8.5 | 3,500 - 5,000 | ~120 - ~170 |

Note: HS-PEG-HS is used for disulfide bond formation with other thiols.

Experimental Protocol: Hydrogel Formation using MAL-PEG-MAL

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-thiol with a linear MAL-PEG-MAL.

Materials:

-

4-arm PEG-SH (e.g., 20 kDa)

-

MAL-PEG-MAL (e.g., 3.4 kDa)

-

Buffer: Triethanolamine buffer (0.3 M, pH 7.4)

-

Cell culture medium or PBS for swelling

Procedure:

-

Reagent Preparation:

-

Prepare a 10% (w/v) solution of 4-arm PEG-SH in the triethanolamine buffer.

-

Prepare a separate 10% (w/v) solution of MAL-PEG-MAL in the same buffer.

-

-

Hydrogel Formation:

-

Mix the two solutions in a 1:1 stoichiometric ratio of thiol to maleimide groups.

-

Vortex briefly and immediately cast the solution into a mold or the desired container.

-

Gelation should occur within minutes at room temperature. Allow the gel to cure for at least 30 minutes.

-

-

Washing and Swelling:

-

After curing, immerse the hydrogel in PBS or cell culture medium to remove any unreacted precursors and to allow it to swell to its equilibrium state.

-

Replace the buffer/medium several times over 24 hours.

-

-

Analysis: The mechanical properties of the resulting hydrogel (e.g., stiffness, swelling ratio) can be characterized using rheometry or gravimetric analysis.

"Click Chemistry" Crosslinkers

Click chemistry describes a class of reactions that are rapid, specific, and high-yield, making them ideal for bioconjugation in complex biological environments. These reactions are bioorthogonal, meaning they do not interfere with native biological functional groups.

Copper-Free Click Chemistry: SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly popular copper-free click reaction. It involves the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide. This reaction proceeds rapidly at physiological temperature and pH without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.

Caption: Copper-free click reaction (SPAAC).

Table 3: Quantitative Data for Click Chemistry PEGs

| Crosslinker | Functional Group | Reactive Towards | Catalyst | Common MW (Da) |

|---|---|---|---|---|

| Alkyne-PEG-Alkyne | Terminal Alkyne | Azides (-N₃) | Cu(I) | 1,000 - 10,000 |

| Azide-PEG-Azide | Azide (-N₃) | Alkynes, DBCO, BCN | Cu(I) or None | 1,000 - 10,000 |

| DBCO-PEG-DBCO | Dibenzocyclooctyne | Azides (-N₃) | None (Copper-Free) | 1,000 - 20,000 |

Experimental Protocol: Nanoparticle Surface Functionalization via SPAAC

This protocol describes the crosslinking of azide-modified nanoparticles using a DBCO-PEG-DBCO linker.

Materials:

-

Azide-functionalized nanoparticles (e.g., liposomes, polymeric micelles) suspended in PBS.

-

DBCO-PEG-DBCO (MW 5,000)

-

Reaction Buffer: PBS, pH 7.4

-

Centrifugal filter units or dialysis cassette for purification.

Procedure:

-

Reagent Preparation: Dissolve DBCO-PEG-DBCO in PBS to a concentration of 10 mg/mL.

-

Crosslinking Reaction:

-

To the suspension of azide-functionalized nanoparticles, add the DBCO-PEG-DBCO solution. A 5- to 10-fold molar excess of DBCO groups relative to the estimated surface azide groups is recommended.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Purification:

-

Remove unreacted DBCO-PEG-DBCO by repeated washing using centrifugal filter units. Resuspend the nanoparticle pellet in fresh PBS for each wash cycle.

-

Alternatively, purify the crosslinked nanoparticles by dialysis against PBS for 24-48 hours.

-

-

Analysis: Confirm the successful crosslinking and change in nanoparticle size or stability using Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).

General Experimental Workflow

The workflow for most homobifunctional crosslinking experiments follows a similar logical progression, from preparation to final analysis.

Caption: General workflow for a homobifunctional crosslinking experiment.

References

- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. researchgate.net [researchgate.net]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide on the Role of the NHS Ester Functional Group in Covalent Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide or whitepaper.

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the formation of stable covalent bonds with remarkable specificity and efficiency under mild conditions.[1] This technical guide provides a comprehensive exploration of the NHS ester functional group, detailing its mechanism of action, critical reaction parameters, and practical applications in research and drug development.

The Core Principle: Covalent Bond Formation

The utility of NHS esters lies in their ability to react with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[1][] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming the stable amide bond.[1][] The reaction is driven by the excellent leaving group potential of NHS and the high thermodynamic stability of the resulting amide bond.

Key Parameters Influencing Reaction Efficiency

The success of NHS ester conjugation is highly dependent on several experimental parameters. Careful optimization of these factors is crucial for maximizing yield and ensuring the specificity of the reaction.

2.1. pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester reactions is typically between 7.2 and 9.0. A delicate balance must be struck:

-

Below pH 7.2: The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.

-

Above pH 9.0: While the concentration of the nucleophilic deprotonated amine increases, the rate of hydrolysis of the NHS ester also rises significantly. Hydrolysis is a competing reaction where water acts as the nucleophile, converting the NHS ester to an unreactive carboxylic acid and reducing the overall efficiency of the desired conjugation. For many applications, a pH of 8.3-8.5 is considered optimal.

2.2. Buffer Composition

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

-

Phosphate-buffered saline (PBS)

-

Sodium bicarbonate buffer

-

Sodium borate buffer

-

HEPES buffer

2.3. Temperature and Incubation Time

NHS ester conjugations are typically performed at room temperature for 30 minutes to 2 hours or at 4°C overnight. Lower temperatures can be used to minimize hydrolysis, especially when working with labile proteins, though this may require longer incubation times.

2.4. Molar Ratio of Reactants

To drive the reaction towards product formation, a molar excess of the NHS ester is generally used. The optimal molar ratio depends on the concentration of the reactants and the number of accessible primary amines on the target molecule. A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.

Quantitative Data Summary

The following tables summarize key quantitative data for NHS ester reactions to facilitate experimental design.

Table 1: pH Influence on NHS Ester Reactivity and Stability

| pH Range | Effect on Primary Amines | NHS Ester Stability (Hydrolysis Rate) | Overall Reaction Efficiency |

| < 7.0 | Primarily protonated (-NH3+), non-nucleophilic | High (low hydrolysis) | Low |

| 7.2 - 8.0 | Increasing deprotonation, becoming nucleophilic | Moderate | Good |

| 8.0 - 8.5 | Optimal deprotonation for nucleophilic attack | Increased hydrolysis | Optimal for many applications |

| > 9.0 | Highly deprotonated and nucleophilic | High rate of hydrolysis | Decreased due to competing hydrolysis |

Table 2: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 3: Relative Reactivity of Nucleophiles with NHS Esters

| Nucleophile | Relative Reactivity | Resulting Bond Stability | Notes |

| Primary Amine (aliphatic) | High | Very Stable (Amide) | Desired reaction |

| Sulfhydryl (-SH) | Moderate | Less Stable (Thioester) | Can be hydrolyzed or displaced by amines |

| Hydroxyl (-OH) | Low | Unstable (Ester) | Can be hydrolyzed or displaced by amines |

| Water (H₂O) | Low (but high concentration) | Hydrolysis to Carboxylic Acid | Competing side reaction |

Detailed Experimental Protocols

4.1. General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating a fluorescent dye, biotin, or other molecule functionalized with an NHS ester to a protein.

Materials:

-

Protein solution (2-3 mg/mL in an amine-free buffer)

-

NHS ester of the label

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-3 mg/mL. Ensure the buffer is free of any primary amines.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.

-

Quench the Reaction (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for an additional 15-30 minutes.

-

Purify the Conjugate: Remove the excess, unreacted label and byproducts (hydrolyzed NHS ester and free NHS) by size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable purification method.

4.2. Protocol for Labeling Amino-Modified Oligonucleotides

Materials:

-

Amine-modified oligonucleotide

-

NHS ester of the label

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

-

Ethanol and 3 M Sodium Acetate for precipitation

Procedure:

-

Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer.

-

Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMSO or DMF.

-

Reaction: Add a 5-10 equivalent excess of the NHS ester solution to the oligonucleotide solution. Incubate the reaction for 1-2 hours at room temperature.

-

Purification: Purify the labeled oligonucleotide to remove excess free label. This can be achieved by ethanol precipitation or size-exclusion chromatography. For precipitation, add sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.

Applications in Drug Development and Research

The reliability and specificity of NHS ester chemistry have made it indispensable in numerous applications:

-

Antibody-Drug Conjugates (ADCs): NHS esters are widely used to attach cytotoxic drugs to the lysine residues of antibodies, creating targeted cancer therapies.

-

Fluorescent Labeling: The covalent attachment of fluorescent dyes to proteins and antibodies via NHS esters is a standard technique for immunoassays, microscopy, and flow cytometry.

-

Biomolecule Immobilization: NHS esters are used to functionalize surfaces for the creation of biochips, microarrays, and diagnostic sensors, enabling the covalent attachment of proteins, antibodies, or other biomolecules.

-

Protein Cross-linking: Homobifunctional cross-linkers containing NHS esters at both ends are used to study protein-protein interactions by covalently linking interacting partners.

-

Peptide Synthesis: NHS esters were originally developed as activating agents to facilitate the formation of amide bonds between amino acids in peptide synthesis.

Troubleshooting Common Issues

Problem: Low Labeling Efficiency

-

Cause: Suboptimal pH.

-

Solution: Ensure the reaction buffer is within the optimal pH range of 7.2-9.0, with 8.3-8.5 being a good starting point.

-

-

Cause: Incompatible buffer.

-

Solution: Verify that the buffer does not contain primary amines (e.g., Tris, glycine). Switch to a recommended buffer like PBS, bicarbonate, or borate.

-

-

Cause: Hydrolyzed NHS ester.

-

Solution: NHS esters are moisture-sensitive. Use a fresh vial of the reagent and dissolve it in anhydrous DMSO or DMF immediately before use.

-

-

Cause: Low reactant concentrations.

-

Solution: The competing hydrolysis reaction is more pronounced at low protein concentrations. If possible, increase the concentration of the protein and/or the molar excess of the NHS ester.

-

Problem: Protein Precipitation

-

Cause: Over-labeling.

-

Solution: The addition of too many hydrophobic labels can alter the protein's solubility. Reduce the molar excess of the NHS ester or decrease the reaction time.

-

-

Cause: Organic solvent.

-

Solution: While a small amount of DMSO or DMF is usually tolerated, excessive amounts can denature some proteins. Keep the final concentration of the organic solvent to a minimum (typically <10%).

-

References

The Art of Stealth: An In-depth Technical Guide to PEGylation for Drug Delivery and Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, has emerged as a transformative technology in drug delivery. This process enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their stability, solubility, and circulation time, while concurrently reducing immunogenicity.[1][2][3] This technical guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental methodologies for key techniques, and a summary of the quantitative impact of this technology on drug efficacy. Special attention is given to the practical application of PEGylation in a research and development setting, with a focus on protocol specifics and characterization techniques.

Introduction to PEGylation

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer.[3] The process of PEGylation involves the covalent conjugation of PEG chains to a therapeutic agent, which can range from small molecules to large proteins and nanoparticles.[1] This modification effectively creates a hydrophilic shield around the drug, sterically hindering interactions with proteolytic enzymes and the host's immune system. The increased hydrodynamic volume of the PEGylated conjugate significantly reduces its renal clearance, thereby prolonging its circulation half-life.

The "Stealth" Effect and Its Pharmacokinetic Consequences

The protective aqueous layer formed by the PEG chains masks the therapeutic molecule from the immune system, a phenomenon often referred to as the "stealth effect." This leads to a number of favorable pharmacokinetic outcomes:

-

Extended Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation slows down renal filtration, leading to a longer circulation time in the bloodstream.

-

Reduced Immunogenicity: The PEG coating can mask antigenic epitopes on the surface of protein-based drugs, minimizing the risk of an immune response.

-

Improved Stability: PEGylation protects therapeutic proteins from enzymatic degradation and aggregation, enhancing their stability both in vivo and during storage.

-

Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs.

The following diagram illustrates the fundamental principle of the PEGylation "stealth" effect.

Caption: The "Stealth" Effect of PEGylation.

Quantitative Impact of PEGylation on Pharmacokinetics

The theoretical benefits of PEGylation are substantiated by significant quantitative improvements in the pharmacokinetic profiles of numerous drugs. The following tables summarize the comparative data for two key examples: Interferon-α and Granulocyte-Colony Stimulating Factor (G-CSF).

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Interferon-α

| Parameter | Native Interferon-α | Peginterferon-α-2a (40 kDa branched PEG) | Peginterferon-α-2b (12 kDa linear PEG) |

| Absorption Half-life (hours) | ~2.3 | ~50 | ~4.6 |

| Time to Maximum Concentration (Tmax) (hours) | Not specified | 78-90.7 | 15-44 |

| Elimination Half-life (hours) | Not specified | 50-130 | Shorter than peginterferon-α-2a |

| Renal Clearance | Primary route | Significantly reduced | Significantly reduced |

| Dosing Frequency | Daily or multiple times per week | Once weekly | Once weekly |

Table 2: Clinical Efficacy of PEGylated vs. Non-PEGylated G-CSF (Filgrastim)

| Outcome | Non-PEGylated G-CSF (Filgrastim) | PEGylated G-CSF (Pegfilgrastim) |

| Administration | Multiple daily injections | Single injection per chemotherapy cycle |

| Incidence of Febrile Neutropenia | Higher | Significantly lower |

| Duration of Severe Neutropenia | Longer | Shorter in some studies |

| Patient Comfort and Compliance | Lower | Higher due to single dose |

Key Experimental Protocols in PEGylation

This section provides detailed methodologies for common PEGylation and characterization procedures.

N-terminal Protein PEGylation using PEG-Aldehyde

This protocol describes the site-specific PEGylation of a protein at its N-terminal α-amine group through reductive amination.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., MES or HEPES)

-

mPEG-Propionaldehyde (20 kDa)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Reaction Buffer: 100 mM MES, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.4

-

Purification columns and buffers (see Section 3.3)

Procedure:

-

Protein Preparation: Dialyze or buffer exchange the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

PEGylation Reaction:

-

Add mPEG-Propionaldehyde to the protein solution at a 5-10 fold molar excess.

-

Add NaCNBH₃ to a final concentration of 20 mM.

-

Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

-

-

Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.

-

Purification: Proceed with the purification of the PEGylated protein as described in Section 3.3.

The following diagram outlines the workflow for N-terminal PEGylation.

Caption: Workflow for N-terminal Protein PEGylation.

Cysteine (Thiol) PEGylation using PEG-Maleimide

This protocol details the site-specific PEGylation of a protein or peptide containing a free cysteine residue.

Materials:

-

Thiol-containing protein/peptide

-

PEG-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

-

Purification columns and buffers (see Section 3.3)

Procedure:

-

Protein Preparation: Dissolve the protein/peptide in degassed Reaction Buffer. If the cysteine is in a disulfide bond, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

PEGylation Reaction:

-

Dissolve PEG-Maleimide in the Reaction Buffer.

-

Add the PEG-Maleimide solution to the protein/peptide solution at a 10-20 fold molar excess.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Purification: Purify the PEGylated product to remove unreacted PEG and protein using an appropriate chromatographic method as described below.

Purification of PEGylated Proteins

3.3.1. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, smaller PEG molecules from the larger PEGylated protein conjugates.

Protocol:

-

Equilibrate a suitable SEC column (e.g., Superdex 200) with a physiological buffer (e.g., PBS, pH 7.4).

-

Concentrate the reaction mixture if necessary.

-

Load the sample onto the column.

-

Elute with the equilibration buffer at a constant flow rate.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm. PEGylated proteins will elute earlier than their non-PEGylated counterparts.

3.3.2. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This allows for the separation of mono-, di-, and poly-PEGylated species from the native protein.

Protocol:

-

Select an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI) and the desired pH for separation.

-

Equilibrate the column with a low-salt starting buffer.

-

Load the sample onto the column.

-

Wash the column with the starting buffer to remove unbound molecules.

-

Elute the bound species using a linear gradient of increasing salt concentration.

-

Collect and analyze fractions by SDS-PAGE and/or mass spectrometry to identify the different PEGylated forms.

Characterization of PEGylated Products

3.4.1. MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.

Protocol:

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for peptides and smaller proteins), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).

-

Sample Preparation: Mix the PEGylated protein sample (0.1 mg/mL) with the matrix solution in a 1:1 ratio.

-

Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

Analysis: Acquire the mass spectrum in linear mode, optimizing the laser power to obtain a good signal-to-noise ratio. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of attached PEG units.

The following diagram illustrates the logical relationship in characterizing PEGylation.

Caption: Logical Flow of PEGylation Characterization.

3.4.2. Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS provides a more detailed characterization of PEGylated products, including the separation of different PEGylated species and the identification of PEGylation sites.

Protocol:

-

LC Separation: Utilize a reversed-phase HPLC column (e.g., C4 or C8) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) to separate the different PEGylated forms.

-

MS Analysis: Couple the LC system to an electrospray ionization (ESI) mass spectrometer.

-

Data Analysis: Deconvolute the resulting mass spectra to determine the accurate masses of the different species.

-

Site Identification: To identify the specific sites of PEGylation, the sample can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides.

Challenges and Future Directions

Despite its successes, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated drug, is a significant concern. Furthermore, the steric hindrance from the PEG chains can sometimes reduce the binding affinity of the drug to its target.

Future research in this field is focused on developing next-generation PEGylation strategies, including:

-

Site-specific PEGylation: To create more homogeneous products with optimized efficacy.

-

Cleavable PEG linkers: To allow for the release of the native drug at the target site.

-

Alternative polymers: Exploring other hydrophilic polymers to overcome the potential immunogenicity of PEG.

Conclusion

PEGylation remains a cornerstone of modern drug delivery, offering a robust and effective strategy to improve the therapeutic index of a wide range of drugs. A thorough understanding of the underlying principles, coupled with the application of detailed and well-characterized experimental protocols, is essential for the successful development of novel PEGylated therapeutics. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this powerful technology.

References

Methodological & Application

Application Notes and Protocols for Bis-PEG12-NHS Ester in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-NHS ester is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules containing primary amines. This reagent is particularly valuable for studying protein-protein interactions, offering a polyethylene glycol (PEG) spacer arm that enhances water solubility and reduces the potential for aggregation of conjugated proteins.[1][2] The N-hydroxysuccinimide (NHS) esters at both ends of the molecule react with primary amines (found on lysine residues and the N-termini of proteins) in a pH range of 7-9 to form stable amide bonds.[2][3] This application note provides detailed protocols for utilizing this compound in protein-protein interaction studies, from basic crosslinking in solution to more complex workflows involving immunoprecipitation, culminating in analysis by mass spectrometry.

Chemical Properties and Mechanism of Action

This compound consists of two NHS ester groups connected by a 12-unit PEG spacer. The PEG spacer not only increases the hydrophilicity of the crosslinker and the resulting conjugate but also provides a defined spacer length for structural studies.[1]

The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the primary amines are deprotonated and thus more nucleophilic. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce crosslinking efficiency, particularly in dilute protein solutions.

Data Presentation: Quantitative Parameters for Crosslinking Reactions

The efficiency of crosslinking is dependent on several factors, including the concentration of the protein and the crosslinker, the buffer composition, pH, and incubation time. The following tables summarize key quantitative data gathered from various sources to guide experimental design.

| Parameter | Recommended Range/Value | Notes | Source(s) |

| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations generally lead to more efficient crosslinking. | |

| Crosslinker to Protein Molar Ratio | 10:1 to 50:1 | This is a critical parameter to optimize for each specific protein system. A 20-fold molar excess is a common starting point. | |

| Reaction pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity with NHS ester hydrolysis. | |

| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can reduce non-specific interactions and protein degradation. | |

| Reaction Time | 30 minutes to 2 hours | Shorter times at room temperature, longer times at 4°C. | |

| Quenching Reagent Concentration | 20 - 100 mM | Tris or glycine are commonly used to stop the reaction. |

| Application | Protein Concentration | Crosslinker Concentration | Molar Excess (Linker:Protein) | Incubation Conditions | Result | Source |

| In Vitro Protein Crosslinking | 0.1 mM (~5 mg/mL for a 50 kDa protein) | 1 mM | 10:1 | 30 min at RT or 2 hr at 4°C | Sufficient conjugation for analysis. | |

| In-Cell Crosslinking | ~25 x 10^6 cells/mL | 1-5 mM | N/A | 30 min at RT or on ice | Captures intracellular protein interactions. | |

| Antibody Labeling | 1-10 mg/mL | Variable (based on desired labeling) | 20:1 | 30-60 min at RT or 2 hr on ice | 4-6 linkers per antibody. |

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes a general procedure for crosslinking two or more purified proteins in solution.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Purified protein(s) of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate) at pH 7.2-8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein(s) in the amine-free buffer to a final concentration of 0.1 mM.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Crosslinking Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-